Diisopropyl (ethoxycarbonylmethyl)phosphonate
Description
Diisopropyl (ethoxycarbonylmethyl)phosphonate (CAS: 24074-26-8) is an organophosphorus compound featuring a phosphonate ester group substituted with an ethoxycarbonylmethyl moiety. Its structure combines steric bulk from the diisopropyl groups with the electrophilic reactivity of the ethoxycarbonylmethyl group, making it valuable in synthetic chemistry. Notably, it is employed in Horner-Wadsworth-Emmons (HWE) reactions to synthesize α,β-unsaturated carbonyl compounds with high E-selectivity due to its steric hindrance . It is also utilized in nucleoside analog synthesis, where its phosphonate group serves as a bioisostere for phosphate moieties .
Properties
IUPAC Name |
ethyl 2-di(propan-2-yloxy)phosphorylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21O5P/c1-6-13-10(11)7-16(12,14-8(2)3)15-9(4)5/h8-9H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEWJYIDAAGEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CP(=O)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365187 | |
| Record name | Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24074-26-8 | |
| Record name | Ethyl {bis[(propan-2-yl)oxy]phosphoryl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (ethoxycarbonylmethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Phosphonyl Chloride Alkylation
- React phosphorus trichloride (PCl₃) with ethyl glyoxylate to form ethoxycarbonylmethylphosphonic dichloride.
- Treat with diisopropyl alcohol in the presence of a base (e.g., triethylamine).
Reaction :
$$
\text{Cl}2P(O)CH2COOEt + 2 \, \text{i-PrOH} \xrightarrow{\text{Base}} (\text{i-PrO})2P(O)CH2COOEt + 2 \, \text{HCl}
$$
Michaelis-Arbuzov Reaction
- React triisopropyl phosphite with ethyl bromoacetate.
- Heat under reflux to facilitate the Arbuzov rearrangement.
Reaction :
$$
(\text{i-PrO})3P + BrCH2COOEt \rightarrow (\text{i-PrO})2P(O)CH2COOEt + \text{i-PrBr}
$$
Transesterification of Dimethyl Phosphonate
- Hydrolyze dimethyl (ethoxycarbonylmethyl)phosphonate to the phosphonic acid.
- Esterify with diisopropyl alcohol using a coupling agent (e.g., DCC).
Reaction :
$$
\text{MeO}2P(O)CH2COOEt + 2 \, \text{i-PrOH} \xrightarrow{\text{DCC}} (\text{i-PrO})2P(O)CH2COOEt + 2 \, \text{MeOH}
$$
Optimization and Challenges
- Competing side reactions (e.g., over-alkylation).
- Sensitivity of ethoxycarbonyl groups to strong bases.
Purification and Characterization
- Purification : Column chromatography (silica gel, ethyl acetate/hexane).
- Characterization :
Industrial-Scale Synthesis
The patent CN101250199B highlights a scalable method using benzene as a solvent and triethylamine as a catalyst, achieving yields >70% with reduced byproduct formation. Critical steps include:
- Slow addition of PCl₃ to prevent exothermic runaway.
- Distillation under reduced pressure for product isolation.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Phosphonyl chloride route | 60–75 | Moderate | High |
| Arbuzov reaction | 50–65 | Low | Moderate |
| Transesterification | 70–85 | High | Low |
Chemical Reactions Analysis
Types of Reactions
Diisopropyl (ethoxycarbonylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alcohols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various phosphonate esters.
Scientific Research Applications
Synthetic Applications
1.1. Synthesis of Bioactive Compounds
Diisopropyl (ethoxycarbonylmethyl)phosphonate serves as a key reactant in the synthesis of several biologically active molecules. Notably, it is utilized in:
- Spiroimine Ring Fragments : Employed in stereoselective intermolecular Diels-Alder reactions and aza-Wittig cyclizations to prepare spiroimine ring fragments of spirolides, which are bioactive natural products .
- Alpha-Phosphono Lactams : Used for the synthesis of alpha-phosphono lactams that undergo Wadsworth-Emmons olefination and Suzuki coupling reactions to yield diverse pyrrolidinone compounds .
- Galactosylceramide Analogues : Facilitates the synthesis of galactosylceramide analogs that induce Th1-biased responses in human NKT cells, highlighting its role in immunological research .
1.2. Catalytic Reactions
The compound is also involved in catalytic processes such as:
- Katsuki-Sharpless Epoxidation : This reaction utilizes this compound to produce epoxides with high stereoselectivity, essential for synthesizing chiral intermediates .
- Synthesis of Chiral Building Blocks : It aids in the preparation of nine-membered diallylic sulfonamides, which are important chiral building blocks for pharmaceuticals .
Medicinal Chemistry
This compound has been explored for its potential as a prodrug and its role in drug design.
2.1. Prodrug Development
Phosphonates are often used as non-hydrolyzable phosphate mimics in medicinal chemistry. Diisopropyl derivatives can enhance the bioavailability and stability of nucleoside analogs by acting as prodrugs . For instance:
- Nucleoside Phosphate Prodrugs : The compound has been involved in synthesizing various nucleoside phosphonates that exhibit antiviral activity, such as adefovir dipivoxil, which is used to treat Hepatitis B .
2.2. Antiviral Agents
Research indicates that phosphonates can inhibit enzymes that utilize phosphates as substrates, making them valuable in developing antiviral therapies. This compound derivatives have shown promise against viral infections by mimicking natural substrates .
Case Studies
Mechanism of Action
The mechanism of action of diisopropyl (ethoxycarbonylmethyl)phosphonate involves its role as a reactant in various chemical reactions. It acts as a nucleophile in substitution reactions, where the phosphorus atom attacks electrophilic centers. In oxidation reactions, the phosphorus atom is oxidized to form phosphonic acids. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity and Selectivity in HWE Reactions
Diisopropyl (ethoxycarbonylmethyl)phosphonate outperforms structurally related phosphonates in E-selectivity during olefination. For example:
| Compound | Reaction Conditions | E:Z Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | HWE reaction with aldehyde 14 | 25:1 | High | |
| Triethyl phosphonoacetate | H₂O/iPrOH (1:1) | 3:1 | Moderate |
The superior selectivity of the diisopropyl derivative is attributed to steric hindrance from the isopropyl groups, which destabilizes the transition state leading to the Z-isomer .
Physical and Toxicological Properties
This compound shares physical traits with other diisopropyl phosphonates, such as high hydrophobicity.
| Property | This compound | Diisopropyl Methylphosphonate (DIMP) | |
|---|---|---|---|
| Molecular Weight (g/mol) | 240.24 | 180.18 | |
| Toxicity (LD₅₀, oral rat) | Not reported | >2000 mg/kg | |
| Environmental Persistence | Likely moderate | High |
DIMP’s lower molecular weight and simpler structure correlate with higher environmental persistence .
Key Research Findings
Steric Effects on Reactivity : The diisopropyl groups in this compound enhance E-selectivity in HWE reactions but reduce reactivity in nucleophilic substitutions compared to less hindered analogs like diethyl phosphonates .
Divergent Applications : While this compound is favored in organic synthesis, DIMP is primarily used in defense-related research due to its structural similarity to nerve agents .
Toxicity Gaps: Limited toxicological data for this compound highlight a need for further study, especially given its industrial use .
Biological Activity
Diisopropyl (ethoxycarbonylmethyl)phosphonate (DEP) is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry as a prodrug. This article reviews the biological activity of DEP, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
DEP is characterized by its phosphonate moiety, which plays a crucial role in its biological activity. The compound acts as a prodrug, meaning it is metabolically converted into an active form that exhibits pharmacological effects. The ethoxycarbonylmethyl group enhances its lipophilicity, facilitating better cell membrane permeability and bioavailability.
The mechanism of action primarily involves the inhibition of specific enzymes and modulation of cellular pathways. For instance, phosphonate compounds are known to interact with enzymes such as acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This property is particularly relevant in the context of organophosphate poisoning, where AChE reactivation is critical.
In Vitro Studies
In vitro studies have demonstrated that DEP exhibits significant biological activity against various pathogens and cancer cell lines. For example:
- Antimicrobial Activity : DEP has shown enhanced activity in whole-cell assays against Plasmodium falciparum, with a reported increase in efficacy over tenfold compared to non-prodrug forms .
- Antitumor Activity : The compound has been evaluated for its anti-tumor properties, demonstrating improved cell permeability and cytotoxicity against cancer cell lines .
Case Studies
- Prodrug Efficacy : In a study involving the use of DEP as a prodrug for nucleoside analogs, it was found that the phosphonate esters significantly improved oral bioavailability and therapeutic efficacy in animal models . The prodrug strategy led to a more than twofold increase in bioavailability compared to the free acid form.
- Toxicological Assessment : While DEP shows promising biological activity, concerns regarding toxic byproducts during its metabolic conversion have been raised. For instance, formaldehyde released during activation poses potential mutagenic risks . However, studies suggest that the levels produced are minimal compared to dietary exposure.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing diisopropyl (ethoxycarbonylmethyl)phosphonate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via esterification or transesterification. A common route involves reacting phosphorus trichloride with isopropyl alcohol under controlled anhydrous conditions to form diisopropyl phosphite, followed by coupling with ethoxycarbonylmethyl groups. Optimization includes temperature control (0–5°C during phosphorylation) and stoichiometric ratios to minimize byproducts like diisopropyl phenylphosphonite . Transesterification using bromotrimethylsilane (TMSBr) can further modify ester groups, requiring inert atmospheres (argon/nitrogen) to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular ion peaks (e.g., m/z 184.17 for C₆H₁₄FO₃P) and fragmentation patterns to confirm substituents .
- ³¹P NMR : Chemical shifts between δ +5 to +15 ppm indicate phosphonate groups, with splitting patterns revealing adjacent protons (e.g., coupling with ethoxycarbonylmethyl) .
- IR Spectroscopy : Stretching frequencies at ~1250 cm⁻¹ (P=O) and ~1050 cm⁻¹ (P-O-C) validate the phosphonate backbone .
Q. What safety protocols are critical when handling this compound, given conflicting toxicity data?
- Methodological Answer : While acute toxicity data (oral LD₅₀ >2000 mg/kg in rats) suggest moderate risk , chronic exposure studies report potential neurotoxic effects from protease inhibition . Contradictions arise from limited human data, necessitating:
- Use of fume hoods and PPE (nitrile gloves, lab coats) to prevent dermal/ocular contact.
- Storage in sealed containers under nitrogen to avoid hydrolysis into toxic fluorophosphate byproducts .
Advanced Research Questions
Q. How can steric hindrance in nucleophilic substitutions of diisopropyl phosphonates be mitigated?
- Methodological Answer : Steric effects from bulky isopropyl groups hinder reactions at the phosphorus center. Strategies include:
- Catalytic Systems : Use Pd(OAc)₂ with bulky ligands (e.g., CataCXium A) to facilitate α-arylation of benzyl diisopropyl phosphonates, achieving >80% yields .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophile accessibility, while elevated temperatures (80–100°C) reduce kinetic barriers .
Q. What analytical challenges arise in detecting trace amounts of this compound in environmental samples?
- Methodological Answer : Sub-part-per-billion (ppb) detection requires advanced techniques:
- Quartz Laser Photo-Acoustic Sensing (QPAS) : Detects diisopropyl methylphosphonate (DIMP) analogs at ~0.1 ppb in air via vibrational excitation, with minimal interference from CO₂ or H₂O .
- GC-MS with Derivatization : Phosphonate esters are derivatized with pentafluorobenzyl bromide to enhance volatility and ionization efficiency .
Q. How do reaction pathways differ when dealkylating diisopropyl vs. dimethyl phosphonate esters?
- Methodological Answer : Diisopropyl esters require harsher conditions due to steric and electronic effects:
- TMSBr-Mediated Dealkylation : Diisopropyl phosphonates react sluggishly with TMSBr (24–48 hours at 25°C), while dimethyl analogs complete in <6 hours. Adding catalytic NaI accelerates cleavage via in situ generation of HI .
- Acid Hydrolysis : Concentrated HCl (12M) at reflux (110°C) achieves full dealkylation, but may degrade sensitive ethoxycarbonylmethyl groups .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in toxicity profiles between in vitro and in vivo studies?
- Methodological Answer :
- In Vitro vs. In Vivo Metabolism : In vitro assays may overlook detoxification pathways (e.g., hepatic esterase-mediated hydrolysis). Validate findings using primary hepatocyte models or in vivo rodent studies .
- Dose-Dependent Effects : Neurotoxicity observed at high doses (≥50 mg/kg) in mice may not translate to low-dose occupational exposure. Conduct probabilistic risk assessments using NOAEL/LOAEL thresholds .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing phosphonate-peptide conjugates?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
